molecular formula C9H12N2O4 B135267 2-((4-Methoxy-3-nitrophenyl)amino)ethanol CAS No. 125418-72-6

2-((4-Methoxy-3-nitrophenyl)amino)ethanol

Cat. No.: B135267
CAS No.: 125418-72-6
M. Wt: 212.2 g/mol
InChI Key: BGANLZMZHWJPFY-UHFFFAOYSA-N
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Description

2-((4-Methoxy-3-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C9H12N2O4 It is a derivative of aniline, where the amino group is substituted with a 4-methoxy-3-nitrophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol typically involves the reaction of 4-methoxy-3-nitroaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-methoxy-3-nitroaniline and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Product Isolation: The product is isolated through standard purification techniques, such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-3-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-((4-Methoxy-3-nitrophenyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitroaniline: A precursor in the synthesis of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol.

    2-((4-Methoxyphenyl)amino)ethanol: A similar compound lacking the nitro group.

    2-((3-Nitrophenyl)amino)ethanol: A similar compound lacking the methoxy group.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxy-3-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANLZMZHWJPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701335227
Record name 2-(4-Methoxy-3-nitrophenylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125418-72-6
Record name 2-(4-Methoxy-3-nitrophenylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solid potassium hydroxide (3.5 g) is dissolved in methanol (100 ml). To the obtained solution the 3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one of step 1.1 (5 g) is added whereupon a yellow suspension is formed. Then the reaction mixture is heated under reflux for 5 hours and a red solution is obtained. With stirring, diluted acetc acid (3.7 g in 20 ml water) is added dropwise to the warm solution and the reaction mixture is cooled down to from about 0° C. to about 5° C. An orange suspension is obtained, which is filtered. The resulting solid is dried.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 168.2 g of 4-amino-2-nitroanisole, 42.8 g of calcium hydroxide and 5 g of tetraethylene glycol dimethylether in 1500 g of aqueous monoethylene glycol dimethylether is reacted in accordance with the instructions of Example 1 with 150 g of 2-chloroethyl chloroformate and, after separation of the phases, with 370.6 g of 50% strength potassium hydroxide. After working up analogously to Example 1, yellow-red crystals are obtained.
Quantity
168.2 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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